2,2-Dichloropropanal

货号:

B8774660

CAS 编号:

27313-32-2

分子量:

126.97 g/mol

InChI 键:

RZMJADJBFVRIFD-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

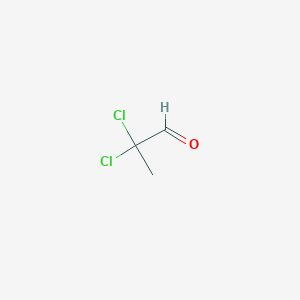

2,2-Dichloropropanal (C₃H₄Cl₂O) is a chlorinated aldehyde with two chlorine atoms attached to the second carbon of the propanal backbone. Its instability during oxidation reactions, such as Dess-Martin or Parikh-Doering procedures, often results in low yields and by-product formation .

属性

CAS 编号 |

27313-32-2 |

|---|---|

分子式 |

C3H4Cl2O |

分子量 |

126.97 g/mol |

IUPAC 名称 |

2,2-dichloropropanal |

InChI |

InChI=1S/C3H4Cl2O/c1-3(4,5)2-6/h2H,1H3 |

InChI 键 |

RZMJADJBFVRIFD-UHFFFAOYSA-N |

规范 SMILES |

CC(C=O)(Cl)Cl |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

2,3-Dichloropropanal

Structural and Physical Properties

- Molecular Formula : C₃H₄Cl₂O (same as 2,2-dichloropropanal).

- Density : 1.426 g/cm³ at 0°C.

- Boiling Point : 48°C at 14 Torr.

- Molecular Weight : 126.97 g/mol .

- Key Difference : Chlorine atoms are positioned on the second and third carbons, unlike this compound, where both Cl atoms are on the second carbon.

Toxicity

Chloroacetaldehyde (Comparative Functional Analog)

Structural and Physical Properties

- Molecular Formula : C₂H₃ClO.

- Boiling Point : 85–90°C.

- Key Difference : Smaller molecule with a single chlorine on the aldehyde-bearing carbon.

Reactivity and Toxicity

- Reactivity : Highly electrophilic due to the aldehyde group and chlorine, leading to DNA and protein crosslinking.

- Toxicity: Classified as a carcinogen (IARC Group 2A), with documented genotoxicity in mammalian cells .

1,3-Dichloroacetone

Structural and Physical Properties

- Molecular Formula : C₃H₄Cl₂O.

- Boiling Point : 165°C.

- Key Difference : Ketone functional group instead of an aldehyde.

Metabolic Relevance

Comparative Data Table

Research Findings and Implications

- Metabolic Pathways : 2,3-Dichloropropanal’s role in 1,2,3-Trichloropropane toxicity underscores the importance of chlorine positioning in reactivity and bioactivation .

- Stability Challenges : this compound’s synthetic instability limits its applications, whereas 2,3-dichloropropanal’s metabolic formation links it to environmental and toxicological studies .

- Structural Influence : The position of chlorine atoms dictates reactivity—vicinal chlorines (2,3-) favor decomposition to toxic intermediates, while geminal chlorines (2,2-) may hinder stabilization of reactive species.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。